Fluorescein-Cadaverine Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-Cadaverine Dihydrobromide is a fluorescent compound widely used in diagnostic imaging and scientific research. It is synthesized by the reaction of cadaverine with fluorescein, resulting in a compound that exhibits strong fluorescence properties . This compound is particularly valuable in biological and medical applications due to its ability to bind to specific molecules and emit light, making it useful for imaging and diagnostic purposes.
Scientific Research Applications
Fluorescein-Cadaverine Dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases, particularly in cancer research.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Safety and Hazards
Future Directions
While specific future directions for Fluorescein-Cadaverine Dihydrobromide are not mentioned in the search results, there is a general trend towards the development of more fluorescein derivatives with thermally activated delayed fluorescence (TADF) due to their long lifetime . This suggests that there may be potential for further development and application of this compound in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-Cadaverine Dihydrobromide is synthesized through a reaction between cadaverine and fluorescein. The process involves the formation of a thiourea linkage between the cadaverine and fluorescein molecules. The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-Cadaverine Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the chemical structure of the compound, affecting its binding affinity and fluorescence.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of oxidized fluorescein derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can produce a variety of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of Fluorescein-Cadaverine Dihydrobromide involves its ability to bind to specific molecules and emit fluorescence upon excitation. The compound’s fluorescence properties are due to the presence of the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows it to be used as a fluorescent marker in various imaging techniques .
Comparison with Similar Compounds
Fluorescein-Cadaverine Dihydrobromide can be compared with other similar compounds, such as:
Fluorescein Isothiocyanate (FITC): Another fluorescent compound used in similar applications but with different binding properties.
Rhodamine B-Cadaverine: A compound with similar fluorescence properties but different chemical structure and binding affinity.
Alexa Fluor Dyes: A family of fluorescent dyes with varying properties and applications
This compound is unique due to its specific binding properties and strong fluorescence, making it particularly useful in diagnostic imaging and scientific research .
Properties
IUPAC Name |
1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNJCCZJIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659724 |
Source
|
Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786705-84-8 |
Source
|
Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.